![molecular formula C18H17N3O3S B418570 N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B418570.png)
N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a 3,5-dimethylphenyl group, a 3-hydroxyphenyl group, and a 1,3,4-oxadiazole ring, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which is then linked to the 3-hydroxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flash vacuum pyrolysis and matrix isolation infrared spectroscopy are often employed to characterize the intermediate and final products .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like diperiodatocuprate (III) in alkaline medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Diperiodatocuprate (III) in alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-ethoxy-3,5-dimethylphenyl)acetamide: Similar structure but with an ethoxy group instead of a hydroxy group.
N-(4-hydroxyphenyl)acetamide (Paracetamol): Similar structure with a hydroxy group but lacks the oxadiazole ring.
Uniqueness
N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is unique due to the presence of both the 1,3,4-oxadiazole ring and the 3,5-dimethylphenyl group, which confer specific chemical and biological properties not found in similar compounds .
Eigenschaften
Molekularformel |
C18H17N3O3S |
|---|---|
Molekulargewicht |
355.4g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-6-12(2)8-14(7-11)19-16(23)10-25-18-21-20-17(24-18)13-4-3-5-15(22)9-13/h3-9,22H,10H2,1-2H3,(H,19,23) |
InChI-Schlüssel |
YCXLNTOLOWXFFE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)O)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418487.png)
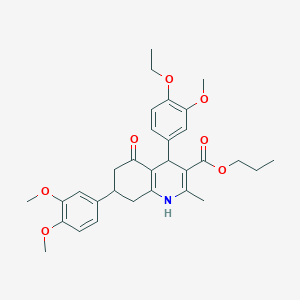
![4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B418493.png)
![N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-N-phenylbenzamide](/img/structure/B418495.png)
![N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B418496.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B418498.png)
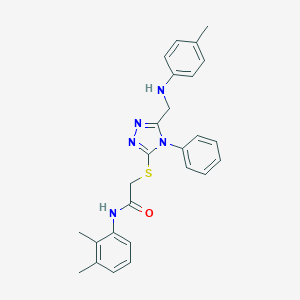
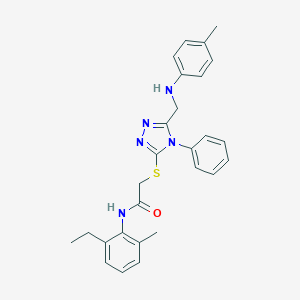
![N-(2,6-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418502.png)
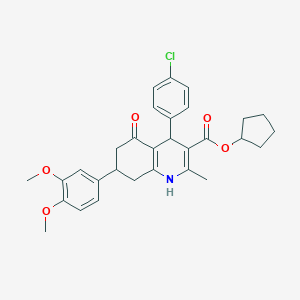
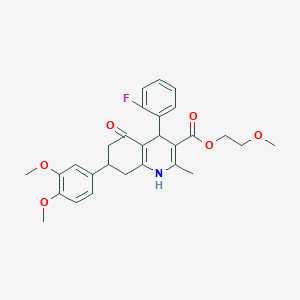
![N-(4-bromophenyl)-2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418506.png)
![N-[3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methylbenzamide](/img/structure/B418508.png)
![N-[3-(4-bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methylbenzamide](/img/structure/B418510.png)
